6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid
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Overview
Description
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indole derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . The presence of a bromine atom and a carboxylic acid group in its structure makes this compound particularly interesting for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives followed by oxidation and carboxylation reactions. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to the desired biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoindole-3-carboxaldehyde
- 7-Bromoquinoline-4-carboxylic acid
- Indole-6-boronic acid
- Indole-6-boronic acid pinacol ester
- 3H-Indol-3-one, 6-bromo-2- (6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-
- 6-Bromoisatin
- 3-Iodo-6-bromo indole
Uniqueness
6-Bromo-2-oxo-2,3-dihydro-1H-indole-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group in its structure. This combination allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H6BrNO3 |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
6-bromo-2-oxo-1,3-dihydroindole-4-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO3/c10-4-1-6(9(13)14)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)(H,13,14) |
InChI Key |
TUWYEYODYZQZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2NC1=O)Br)C(=O)O |
Origin of Product |
United States |
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